2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a complex organic compound characterized by its unique bicyclic structure and potential therapeutic applications. This compound, with the CAS number 2319848-63-8, features a combination of pyrazole and quinoxaline moieties, which contribute to its biological activity and relevance in medicinal chemistry.
The compound has been identified in various chemical databases and commercial sources, including BenchChem and AchemBlock, where it is offered for research purposes. Its synthesis and characterization have been documented in scientific literature, emphasizing its utility in biological research and pharmaceutical development .
The synthesis of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves multiple steps, integrating various organic reactions to construct the bicyclic core followed by the addition of functional groups.
The synthetic route often starts with the preparation of the azabicyclo[3.2.1]octane framework, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve introducing the pyrazole group via nucleophilic substitution or coupling reactions, followed by the formation of the quinoxaline moiety through condensation reactions. Common reagents include organometallic catalysts and protecting groups to facilitate specific transformations while minimizing side reactions .
The molecular structure of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline can be represented as follows:
The structure features a distinctive bicyclic system with a carbonyl group attached to the quinoxaline ring, which is pivotal for its biological activity .
The compound's structural data can be computed using molecular modeling software to predict its three-dimensional conformation and interactions with biological targets.
The compound undergoes various chemical reactions typical for heterocycles, including:
Reactions are often performed under controlled conditions using solvents that facilitate optimal interaction between reactants while minimizing degradation or unwanted side products .
2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline primarily acts as an inhibitor of Janus kinases (specifically JAK1 and TYK2).
This inhibition affects signaling pathways involving interleukins such as IL-12 and IL-23, which are crucial in mediating inflammatory responses. The compound demonstrates efficacy in preclinical models of arthritis, showcasing its potential therapeutic benefits in inflammatory diseases .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to its structure can significantly impact its pharmacological properties and bioavailability .
2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline has several applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: